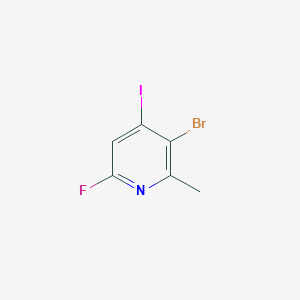
3-Bromo-6-fluoro-4-iodo-2-picoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-fluoro-4-iodo-2-picoline is a heterocyclic organic compound that belongs to the class of picolines, which are methyl derivatives of pyridine. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the pyridine ring, making it a highly functionalized molecule. The molecular formula of this compound is C6H3BrFIN, and it has a molecular weight of 315.91 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-4-iodo-2-picoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the pyridine ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the above synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are examples of technologies that can be employed to enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-Bromo-6-fluoro-4-iodo-2-picoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, fluorine, iodine) can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
科学的研究の応用
3-Bromo-6-fluoro-4-iodo-2-picoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
作用機序
The mechanism of action of 3-Bromo-6-fluoro-4-iodo-2-picoline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity for these targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate access .
類似化合物との比較
Similar Compounds
3-Bromo-2-fluoro-6-picoline: Similar structure but lacks the iodine substituent.
2-Bromo-3-fluoro-6-methylpyridine: Contains a methyl group instead of an iodine atom.
6-Bromo-3-fluoro-2-methylpyridine: Another derivative with a different substitution pattern.
Uniqueness
3-Bromo-6-fluoro-4-iodo-2-picoline is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern can impart distinct chemical and physical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry .
特性
CAS番号 |
884494-46-6 |
|---|---|
分子式 |
C6H4BrFIN |
分子量 |
315.91 g/mol |
IUPAC名 |
3-bromo-6-fluoro-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4BrFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3 |
InChIキー |
UPYIASKXXIPZSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)F)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


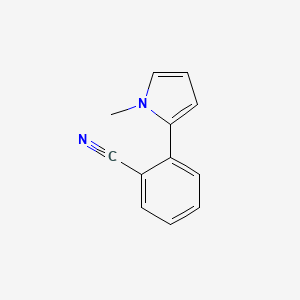
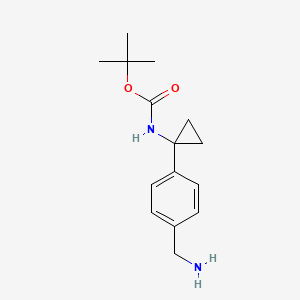
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
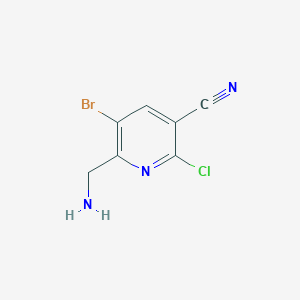
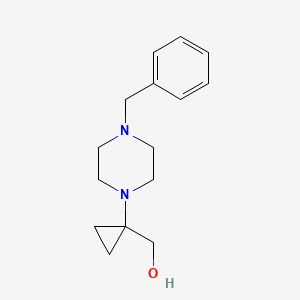
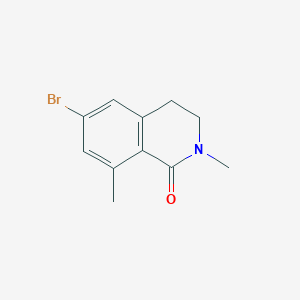
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
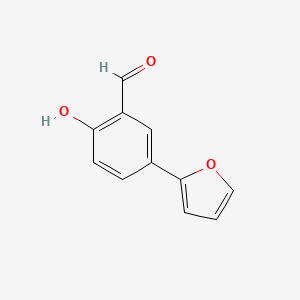
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)
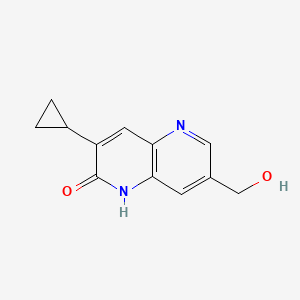
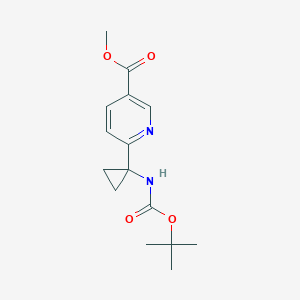

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
